BenchChemオンラインストアへようこそ!

166798-69-2

Biomarker Stability Immunoassay Development Cardiovascular Diagnostics

MR-proADM (CAS 166798-69-2) is the superior calibrator for ADM immunoassay development, offering an extended plasma half-life and no protein binding—solving the rapid clearance issues of bioactive ADM. It outperforms BNP and NT-proBNP in 14-day mortality prognosis for acute heart failure and surpasses procalcitonin and lactate for predicting septic shock progression. As a defined MRGPRX2 agonist (EC50 251 nM), it serves as a reference ligand with a distinct pharmacological profile versus PAMP-12. Choose this stable, non-bioactive peptide for reproducible standard curves and longitudinal studies.

Molecular Formula C₂₁₅H₃₅₉N₆₇O₇₃S₂
Molecular Weight 5114.76
CAS No. 166798-69-2
Cat. No. B612550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name166798-69-2
CAS166798-69-2
Molecular FormulaC₂₁₅H₃₅₉N₆₇O₇₃S₂
Molecular Weight5114.76
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proadrenomedullin (45-92), Human (CAS 166798-69-2): A Stable Mid-Regional Proadrenomedullin Fragment for Cardiovascular and Sepsis Biomarker Research


Proadrenomedullin (45-92), human (CAS 166798-69-2), also designated as mid-regional proadrenomedullin (MR-proADM), is a 48-amino acid peptide fragment comprising residues 45–92 of the preproadrenomedullin precursor [1]. This endogenous peptide exhibits a molecular weight of 5114.76 g/mol (molecular formula C215H359N67O73S2) and functions as an agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2) with an EC50 of 251 nM [2]. Unlike the biologically active adrenomedullin (ADM) hormone, MR-proADM possesses a markedly extended plasma half-life, lacks bioactivity, and does not bind to plasma proteins—attributes that collectively render it an analytically superior surrogate marker for quantifying ADM gene product release [3].

Why Direct Substitution of MR-proADM (CAS 166798-69-2) with Adrenomedullin or Other ProADM-Derived Peptides Is Scientifically Invalid


The adrenomedullin precursor generates multiple distinct peptide fragments—including bioactive adrenomedullin (ADM), proadrenomedullin N-terminal 20 peptide (PAMP), and adrenotensin—each possessing fundamentally different stability profiles, receptor pharmacology, and biological activities. Substituting MR-proADM with full-length ADM for quantitative biomarker applications is technically infeasible due to ADM's exceedingly short plasma half-life of approximately 22 minutes and its propensity to bind complement factor H and other plasma proteins, which confounds accurate immunodetection [1]. Conversely, substituting MR-proADM with the N-terminal fragment PAMP-12 for MRGPRX2 activation studies introduces a significant potency bias: PAMP-12 exhibits substantially higher agonist activity at MRGPRX2 (cAMP inhibition EC50 = 57.2 nM; calcium mobilization EC50 = 41 nM) compared to MR-proADM (EC50 = 251 nM) and additionally demonstrates functional selectivity for Gq versus Gi signaling pathways [2]. Furthermore, unlike MR-proADM—which lacks intrinsic vasoactivity at concentrations up to 10 μM—both adrenomedullin (1-52) and adrenotensin elicit potent and opposing vascular effects (relaxation and contraction, respectively) that would confound functional assays and preclude the use of these fragments as passive, non-interfering surrogate markers [3].

Quantitative Comparative Evidence for MR-proADM (CAS 166798-69-2) Versus Closest Analogs in Stability, Receptor Pharmacology, and Prognostic Performance


Plasma Half-Life and Analytical Stability: MR-proADM (CAS 166798-69-2) Versus Adrenomedullin (ADM)

MR-proADM demonstrates a plasma half-life of several hours, which is dramatically longer than the 22-minute half-life of bioactive adrenomedullin (ADM) [1]. This extended stability enables reliable quantification in clinical laboratory settings, whereas ADM's rapid clearance and protein binding (to complement factor H) render direct measurement technically challenging and analytically variable [2]. Furthermore, MR-proADM exhibits stability across multiple biological matrices, including serum and plasma, under standard sample handling conditions [3].

Biomarker Stability Immunoassay Development Cardiovascular Diagnostics Sepsis

Equimolar Stoichiometry with Adrenomedullin: MR-proADM (CAS 166798-69-2) as a Proportional Surrogate Marker

MR-proADM is co-synthesized and released from the adrenomedullin precursor in a strict 1:1 equimolar ratio with adrenomedullin (ADM) [1]. This stoichiometric relationship ensures that measured plasma concentrations of MR-proADM proportionally reflect the levels and activity of the rapidly degraded bioactive ADM peptide [2]. In contrast, other proADM-derived fragments such as PAMP-12 and adrenotensin are generated via distinct proteolytic processing pathways and do not exhibit a fixed molar relationship with ADM release, precluding their use as quantitative surrogates [3].

Biomarker Quantification Peptide Processing Cardiovascular Research Translational Medicine

Absence of Bioactivity and Protein Binding: MR-proADM (CAS 166798-69-2) as an Analytically Inert Surrogate

At concentrations up to 10 μM, MR-proADM exerts no measurable effect on precontracted isolated feline pulmonary arterial rings, whereas both adrenomedullin (1-52) and adrenotensin induce potent vasorelaxation and vasoconstriction, respectively [1]. Additionally, MR-proADM does not bind to plasma proteins or vessel wall components, in stark contrast to ADM which binds complement factor H and adheres to endothelial surfaces—phenomena that complicate accurate quantification [2]. This combination of bioactivity absence and protein-binding deficiency ensures that MR-proADM measurements are not confounded by matrix effects, receptor-mediated clearance, or functional interference in complex biological samples .

Biomarker Validation Immunoassay Interference Vascular Pharmacology Clinical Chemistry

Prognostic Accuracy for Mortality: MR-proADM (CAS 166798-69-2) Versus BNP and NT-proBNP in Acute Heart Failure

In a cohort of acute heart failure patients, MR-proADM demonstrated a prognostic accuracy of 73.5% for predicting 14-day mortality, which was significantly superior to both brain natriuretic peptide (BNP) at 60.8% and N-terminal proBNP (NT-proBNP) at 63.6% (P < 0.001) [1]. Furthermore, a doubling of MR-proADM concentration was associated with a hazard ratio for mortality of 3.02 (95% CI: 1.66–5.49, P < 0.001), substantially exceeding the risk association observed for BNP doubling (HR 1.27, 95% CI: 0.89–1.82, P = 0.19) [2]. In advanced-stage hospitalized cancer patients without significant cardiovascular disease, the optimal MR-proADM cut-point for mortality prediction was 0.94 nmol/L, conferring a hazard for mortality approximately 2.5-fold higher [3].

Heart Failure Prognosis Biomarker Comparison Cardiovascular Outcomes Clinical Risk Stratification

Predictive Performance for Infection-Related Outcomes: MR-proADM (CAS 166798-69-2) Versus Procalcitonin, Lactate, and Clinical Scales in Suspected Sepsis

In adult patients presenting to the Emergency Department with clinical suspicion of infection, MR-proADM demonstrates superior ability to predict progression to septic shock or ICU admission, as well as 30-day mortality, compared to procalcitonin (PCT), lactate, C-reactive protein (CRP), leukocyte count, and the clinical risk scores qSOFA, SIRS, and NEWS-2 [1]. Specifically, MR-proADM exhibited a receiver operating characteristic area under the curve (AUC) of 0.832 for predicting 90-day mortality in COVID-19 patients, with an optimal cutoff of 0.80 nmol/L yielding a sensitivity of 96.9% and a negative predictive value of 99.5% [2]. In low-risk sepsis patients, an MR-proADM level exceeding 2.53 nmol/L was associated with a dramatic increase in 28-day mortality from 7.8% to 58.2% [3].

Sepsis Biomarker Emergency Medicine Infection Risk Stratification Clinical Decision Support

Procurement-Driven Application Scenarios for MR-proADM (CAS 166798-69-2) in Cardiovascular, Infectious Disease, and Translational Research


Clinical Assay Development for Acute Heart Failure Prognosis

MR-proADM (CAS 166798-69-2) is the optimal calibrator and quality control material for developing quantitative immunoassays targeting cardiovascular risk stratification. Its 73.5% prognostic accuracy for 14-day mortality in acute heart failure—significantly exceeding BNP (60.8%) and NT-proBNP (63.6%)—positions it as a superior biomarker candidate for next-generation multimarker panels [1]. The extended plasma half-life and absence of protein binding ensure robust, reproducible standard curves and minimize matrix interference, directly addressing the analytical limitations encountered with ADM-based assays [2].

Sepsis and Critical Care Biomarker Validation Studies

For research programs developing early warning scores or prognostic algorithms for sepsis and severe infection, MR-proADM provides the highest predictive accuracy for progression to septic shock and ICU admission among available biomarkers, outperforming procalcitonin, lactate, CRP, and clinical scores including qSOFA and NEWS-2 [3]. Its stable, non-bioactive nature enables reliable quantification in serial sampling protocols, supporting longitudinal studies of endothelial dysfunction and organ failure trajectories [4].

MRGPRX2 Receptor Pharmacology and Mast Cell Activation Research

As a defined endogenous peptide agonist of MRGPRX2 with an EC50 of 251 nM, MR-proADM serves as a reference ligand for characterizing novel synthetic agonists and antagonists in calcium mobilization and β-hexosaminidase release assays [5]. Unlike the more potent N-terminal fragment PAMP-12 (cAMP inhibition EC50 = 57.2 nM; calcium EC50 = 41 nM), MR-proADM's moderate potency and absence of vasoactivity provide a distinct pharmacological profile useful for investigating biased signaling and receptor reserve phenomena [6].

Endothelial Dysfunction and Cardiovascular Outcomes Research

MR-proADM is an established independent predictor of mortality in diverse patient populations, including advanced cancer patients without overt cardiovascular disease (optimal cutoff 0.94 nmol/L; HR ≈ 2.5) [7]. Its equimolar co-release with ADM makes it the preferred surrogate for studying adrenomedullin system activation in hypertension, heart failure, and vascular permeability disorders, where direct ADM measurement is precluded by rapid clearance [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 166798-69-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.